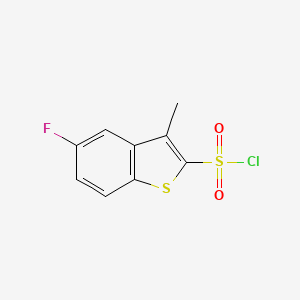

![molecular formula C10H9F3O3S B1304858 2-[(3,3,3-三氟-2-羟基丙基)硫烷基]-苯甲酸 CAS No. 886361-21-3](/img/structure/B1304858.png)

2-[(3,3,3-三氟-2-羟基丙基)硫烷基]-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

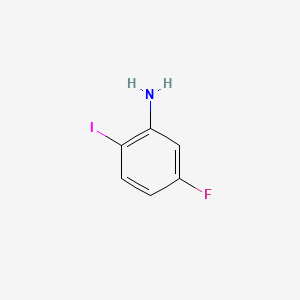

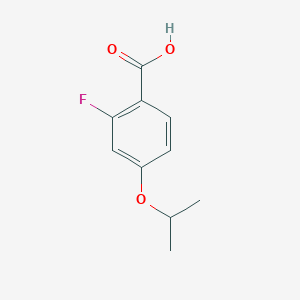

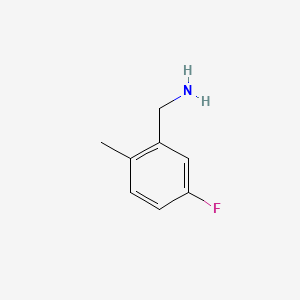

The compound "2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid" is a chemical entity that features a benzenecarboxylic acid moiety substituted with a sulfanyl group linked to a 3,3,3-trifluoro-2-hydroxypropyl group. This structure suggests potential reactivity due to the presence of the acid function and the potential for further chemical modifications at the sulfanyl group.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the target compound, they offer insights into related chemical reactions that could be relevant. For instance, the synthesis of organosulfonyloxy derivatives as described in paper involves the reaction of 1-hydroxybenziodoxoles with sulfonic acids, which could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions. Additionally, the use of sulfuric acid derivatives as catalysts in condensation reactions, as mentioned in paper , could be a point of consideration for the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as those involving organosulfonyloxy groups , suggests that the trifluoromethyl group could impart significant electronic effects due to its strong electron-withdrawing nature. This could affect the reactivity and stability of the compound, as well as its interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the reactions described in the papers. For example, the selective reduction of hydroxy carbonyl to carbonyl compounds using trialkylborane/trifluoromethanesulfonic acid indicates that the hydroxy group in the target compound could be modified under certain conditions. Furthermore, the electrochemical cleavage of azo bonds in benzoic acid derivatives provides a glimpse into the electrochemical behavior of benzoic acid derivatives, which could be relevant if the target compound undergoes similar electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid" are not directly reported in the papers. However, the presence of the trifluoromethyl group is likely to influence the compound's acidity, hydrophobicity, and overall molecular polarity. The sulfanyl group could also contribute to the compound's ability to form hydrogen bonds and its potential as a ligand in coordination chemistry. The properties of similar compounds, such as those with organosulfonyloxy groups , and the behavior of benzoic acid derivatives in electrochemical environments provide indirect information that could be extrapolated to predict the properties of the target compound.

科学研究应用

氟化合物的环境降解

氟化化合物,包括在结构或功能上与指定分子类似的化合物,由于其独特的特性,被广泛用于工业和消费产品。研究重点是了解这些化合物的环境生物降解性,包括它们的微生物降解和持久性降解产物的形成。例如,Liu 和 Avendaño (2013) 的研究回顾了多氟烷基化学品的微生物降解途径,重点介绍了与这些化合物相关的环境持久性和毒理学问题 (Liu & Avendaño, 2013)。

生物蓄积和环境归宿

Conder 等人 (2008) 对全氟羧酸 (PFCAs) 和磺酸盐 (PFASs) 等氟化酸的生物蓄积潜力进行了严格审查。本研究提供了对环境行为、监管考虑因素以及进一步研究氟化化合物生物蓄积潜力的需求的见解,包括具有氟化侧链的羧酸 (Conder et al., 2008)。

酸性气体处理的硫化学进展

对硫化学的研究,包括以硫烷基为特征的化合物,对环境工程和污染缓解具有重要意义。Gupta 等人 (2016) 讨论了酸性气体的处理,强调了硫化学在提高克劳斯工艺(对于从工业排放物中回收硫至关重要)等工艺的效率和环境影响中的作用 (Gupta et al., 2016)。

氟化替代品和环境安全

考虑到氟化替代品的环境释放和潜在毒性,向更安全的氟化替代品过渡是一个不断发展的研究领域。Wang 等人 (2013) 综述了作为长链 PFCAs 和 PFSAs 替代品的氟化物质,评估了它们的环境和健康影响。这项工作强调了识别和评估氟化替代品安全性的重要性,包括具有羧酸官能团的替代品 (Wang et al., 2013)。

安全和危害

属性

IUPAC Name |

2-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3S/c11-10(12,13)8(14)5-17-7-4-2-1-3-6(7)9(15)16/h1-4,8,14H,5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKOZTHXABATEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214376 |

Source

|

| Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid | |

CAS RN |

886361-21-3 |

Source

|

| Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,3,3-Trifluoro-2-hydroxypropyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。